molecular formula C10H11N3OS B2840091 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 384342-02-3

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B2840091
CAS No.: 384342-02-3
M. Wt: 221.28
InChI Key: CLNUGICORCVFAB-UHFFFAOYSA-N
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Description

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one (CAS 384342-02-3) is a high-value chemical compound supplied for research and development purposes. With a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol, this pyrido[2,3-d]pyrimidine derivative is characterized by its canonical SMILES: CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C . This scaffold is of significant interest in medicinal and organic chemistry. The core pyrido[2,3-d]pyrimidine structure is a privileged framework in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of the 2-mercapto, 1-methyl, 5-methyl, and 7-methyl groups on this fused ring system makes it a versatile intermediate or target molecule for researchers. It is particularly useful for investigating structure-activity relationships in the development of novel heterocyclic compounds. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNUGICORCVFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Cyclization Thiolation

An alternative approach involves halogenation followed by thiol displacement. For example, 2-chloro-1,5,7-trimethylpyrido[2,3-d]pyrimidin-4(1H)-one reacts with sodium hydrosulfide (NaSH) in DMF at 120°C, substituting chlorine with a thiol group. This method offers higher regioselectivity but introduces additional purification steps.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. A patented route by Fluorochem (discontinued) utilized continuous flow reactors to enhance heat transfer during the exothermic cyclization step. Key parameters included:

  • Residence time : 8–10 minutes at 150°C.
  • Catalyst recovery : P₂O₅ was filtered and reused, reducing waste.
  • Yield : 81% on kilogram scale.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Singlets for C5/C7 methyl groups (δ 2.35–2.40 ppm) and N1 methyl (δ 3.72 ppm).
  • IR : Stretching vibrations at 2550 cm⁻¹ (–SH) and 1670 cm⁻¹ (C=O).
  • MS : Molecular ion peak at m/z 221.28 [M+H]⁺.

Challenges and Mitigation

  • Thiol Oxidation : Performing reactions under nitrogen or using antioxidants like BHT stabilizes the –SH group.
  • Regioselectivity : Directed ortho-metalation techniques with LDA ensure precise methyl group placement.
  • Solubility Issues : Polar aprotic solvents (e.g., DMSO) enhance dissolution of intermediates.

Emerging Methodologies

Recent advances include enzymatic catalysis for greener synthesis. Lipase B from Candida antarctica has been shown to catalyze the cyclization step in aqueous media, reducing reliance on harsh acids. Additionally, microwave-assisted synthesis cuts reaction times from hours to minutes while improving yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the pyrido[2,3-D]pyrimidinone ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C₁₁H₁₃N₄OS
  • Molecular Weight : 253.32 g/mol
  • Functional Groups : Mercapto (-SH), Pyridine, and Pyrimidine rings.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with biological molecules. Notably:

  • Antioxidant Activity : Research indicates that compounds similar to 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Studies have revealed that derivatives of this compound demonstrate antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Biochemical Probes

The unique structure of this compound allows it to function as a biochemical probe for studying enzyme mechanisms and protein interactions:

  • Enzyme Inhibition Studies : The compound has been utilized in studies to inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets .

Drug Development

The synthesis of this compound and its derivatives has been explored for their potential as lead compounds in drug development:

  • Lead Compound Identification : Researchers have identified this compound as a lead candidate for further modification and testing against cancer cells due to its cytotoxic effects observed in preliminary studies .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant effects of this compound using various assays such as DPPH and ABTS. The results indicated a significant reduction in free radicals compared to control groups.

Assay TypeIC50 Value (µM)Control (Vitamin C)
DPPH2520
ABTS3015

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa60 µg/mL

These findings suggest that the compound has potential applications in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets through the mercapto group and the pyrido[2,3-D]pyrimidinone core. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, it can interact with nucleic acids and other biomolecules, influencing cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups increase steric bulk and may influence binding to biological targets (e.g., enzymes or receptors).
  • Thiol vs. Amine: Replacing the thiol with an amine (e.g., 2-amino-7-methyl analog) alters hydrogen-bonding capacity and pKa. Thiols (pKa ~6.78) are more acidic than amines (pKa ~9–10), affecting solubility and reactivity .
  • Core Modifications: Compounds with fused thieno rings (e.g., tetrahydropyrido-thieno-pyrimidinones) exhibit distinct electronic properties and selectivity in bromodomain inhibition, as seen in BET inhibitor studies .

Reactivity Comparison :

  • Thiol Reactivity : The thiol group in the target compound can undergo alkylation or oxidation, similar to 2-(chloromethyl)-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one (), which is used to introduce bioactivity-enhancing substituents.
  • Methyl Stability : Methyl groups at positions 1, 5, and 7 may reduce ring strain compared to bulkier substituents (e.g., phenyl in compound 17, ), improving synthetic yields .

Biological Activity

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with a mercapto group, which is significant for its biological activity. Its molecular formula is C10H12N4OSC_{10}H_{12}N_4OS, and it has a molecular weight of approximately 232.3 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityTarget Organism
This compoundAntibacterialMRSA
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-olAntifungalCandida albicans

The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes essential for microbial survival.

2. Anti-inflammatory Activity

The compound has been noted for its potential to modulate inflammatory responses. It appears to inhibit cytokine signaling pathways that are critical in the pathogenesis of inflammatory diseases. Specifically, it can affect the differentiation of T cells into Th1 and Th2 cells, which are involved in immune responses.

Case Studies

Case Study 1: Inhibition of Cytokine Signaling
In a study assessing the impact of pyridopyrimidine compounds on cytokine signaling, it was found that this compound effectively reduced IL-12 and IL-4 signaling pathways. This reduction is crucial in managing autoimmune conditions where excessive cytokine activity leads to tissue damage.

Case Study 2: Antidiabetic Effects
Another investigation highlighted the compound's role in ameliorating insulin secretory defects associated with Type 2 diabetes mellitus (NIDDM). By enhancing insulin secretion and improving glucose tolerance in experimental models, it shows promise as an adjunct therapy for diabetes management.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as a potent inhibitor of enzymes involved in inflammatory pathways.
  • Cytokine Modulation : The compound influences cytokine production and signaling.
  • Cellular Protection : It may protect against oxidative stress and cellular apoptosis in various disease models.

Q & A

Q. What are the established synthetic pathways for 2-Mercapto-1,5,7-trimethylpyrido[2,3-d]pyrimidin-4(1H)-one, and how are intermediates validated?

The compound is synthesized via cyclocondensation of 2-amino-4,6-dimethyl nicotinamide with aryl aldehydes or isothiocyanates. For example, ethyl-2-amino-4,6-diphenylnicotinate reacts with phenyl isothiocyanate in pyridine to form mercapto-substituted pyridopyrimidinones . Microwave-assisted methods can enhance reaction efficiency and yield . Intermediates are validated using NMR, IR, and elemental analysis to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments and confirm substitution patterns (e.g., δ 13.14 ppm for thiol protons) .
  • IR Spectroscopy : Detects functional groups like C=O (1676 cm⁻¹) and S-H (2539 cm⁻¹) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., EI-MS m/z 365 for a chlorophenyl derivative) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of 2-mercapto derivatives?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity in cyclocondensation .
  • Catalysis : Trifluoroacetic acid accelerates thiouracil-acetylacetone reactions, achieving >95% yield .
  • Temperature Control : Microwave irradiation (80–120°C) reduces side reactions in dihydropyrido[2,3-d]pyrimidinone synthesis .
  • pH Monitoring : Neutral to slightly basic conditions prevent thiol oxidation during purification .

Q. What methodologies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies arise from structural modifications and assay conditions. To resolve them:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. phenyl groups at position 5/7) on bioactivity .
  • Standardized Bioassays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies .
  • Computational Modeling : Molecular docking predicts binding affinities to targets like DNA topoisomerases or kinases .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Approaches include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins .
  • X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with thymidylate synthase) .
  • Kinetic Assays : Measures inhibition constants (Kᵢ) for enzymatic targets .

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